3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine

Overview

Description

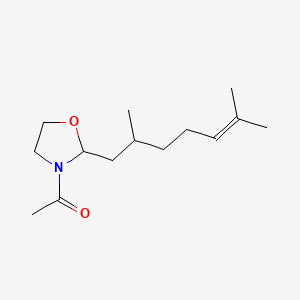

3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine is a complex acetamide derivative of citronellal. . It is characterized by its unique structure, which includes an oxazolidine ring substituted with an acetyl group and a dimethyl-heptenyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine typically involves the reaction of citronellal with an appropriate amine under acidic conditions to form the oxazolidine ring. The acetyl group is then introduced through acetylation reactions using acetic anhydride or acetyl chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale high-pressure liquid chromatography to isolate the desired diastereomers. The process ensures the purity and consistency of the product, which is crucial for its application as an insect repellent .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the olefinic carbons in the dimethyl-heptenyl side chain.

Reduction: Reduction reactions can target the oxazolidine ring or the acetyl group, leading to various reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the oxazolidine ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine has been extensively studied for its applications in:

Chemistry: As a model compound for studying the reactivity of oxazolidines and their derivatives.

Biology: Its insect repellent properties make it a valuable compound for studying insect behavior and developing new repellents.

Industry: Used in the formulation of insect repellents and other products requiring specific chemical properties

Mechanism of Action

The mechanism by which 3-acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine exerts its insect repellent effects involves its interaction with the olfactory receptors of insects. The compound likely disrupts the normal functioning of these receptors, leading to an avoidance behavior in insects. The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound interferes with the olfactory signal transduction pathways .

Comparison with Similar Compounds

3-Acetyl-2-(4-methyl-3-pentenyl)oxazolidine: Another oxazolidine derivative with similar insect repellent properties.

2-Substituted N-acetyloxazolidines: A class of compounds with varying substituents that exhibit similar chemical reactivity and applications.

Uniqueness: 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the chemical formula and features an oxazolidine ring, which is known for its diverse biological activities. The presence of the acetyl group and the unique heptenyl side chain contribute to its pharmacological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. A study highlighted its bactericidal effect, which was notably strong against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines, including L929 (mouse fibroblast) and A549 (human lung carcinoma). Results indicated that while some derivatives showed cytotoxic effects at higher concentrations, this compound itself exhibited low toxicity levels.

Table 2: Cytotoxicity Results on L929 Cells

| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|

| 200 | 77 | 68 |

| 100 | 92 | 79 |

| 50 | 74 | 67 |

| 25 | 97 | 103 |

The antimicrobial activity is believed to stem from the compound's ability to interfere with bacterial cell wall synthesis and biofilm formation. The oxazolidine structure plays a crucial role in this mechanism by potentially modulating gene expression related to these processes .

Study on Antibacterial Effects

A notable study evaluated the antibacterial effects of this compound against various pathogens. The findings suggested that it not only inhibited bacterial growth but also reduced biofilm formation significantly. This dual action makes it a promising candidate for further development as an antibacterial agent .

Evaluation of Antifungal Activity

Another study focused on the antifungal properties of the compound against Candida species. The results indicated that it could effectively inhibit fungal growth at concentrations comparable to established antifungals .

Properties

IUPAC Name |

1-[2-(2,6-dimethylhept-5-enyl)-1,3-oxazolidin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2/c1-11(2)6-5-7-12(3)10-14-15(13(4)16)8-9-17-14/h6,12,14H,5,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYXURFVIOUABL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CC1N(CCO1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041478 | |

| Record name | 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39785-81-4, 61168-60-3 | |

| Record name | 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039785814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061168603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ACETYL-2-(2,6-DIMETHYL-5-HEPTENYL)OXAZOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U954AR693V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.